molecular formula C10H10N4O4 B1420546 3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid CAS No. 1110717-63-9

3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid

Cat. No. B1420546
M. Wt: 250.21 g/mol
InChI Key: IMYZRKTUJPEKKE-UHFFFAOYSA-N
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Description

“3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid” is a chemical compound with the CAS Number: 1110717-63-9 . It has a molecular weight of 250.21 . The IUPAC name for this compound is 4-oxo-4-[(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)amino]butanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N4O4/c15-7(3-4-8(16)17)12-6-2-1-5-9(13-6)14-10(18)11-5/h1-2H,3-4H2,(H,16,17)(H3,11,12,13,14,15,18) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

It is stored at room temperature and is in the form of a powder . The compound is stable under normal storage conditions .

Scientific Research Applications

Chemical Synthesis and Compound Reactivity

A variety of studies have focused on the synthesis and reactivity of compounds related to 3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid. These compounds have been synthesized as potential anticoagulant agents, showing significant anticoagulant abilities in canine blood samples. The synthesis process often involves reactions of aryl vinamidinium salts with ethyl 3-oxo-3-(arylamino)propanoate derivatives (Yang et al., 2015). Additionally, studies have explored the synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids and their derivatives, highlighting the reactivity and potential of these compounds in various chemical reactions (Smolyar et al., 2007).

Structural and Spectroscopic Analysis

The structure and spectroscopic analysis of similar compounds have been a subject of interest. For instance, the imidazopyridine group and phenyl ring planes' dihedral angles were studied, showcasing the geometric intricacies of these molecules (Rodier et al., 1993). In another study, the structures of synthesized compounds were determined spectroscopically, providing insights into their molecular structure and potential applications (Yıldırım et al., 2005).

properties

IUPAC Name

4-oxo-4-[(2-oxo-1,3-dihydroimidazo[4,5-b]pyridin-5-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4/c15-7(3-4-8(16)17)12-6-2-1-5-9(13-6)14-10(18)11-5/h1-2H,3-4H2,(H,16,17)(H3,11,12,13,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYZRKTUJPEKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=O)N2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid
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3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid
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3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid
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3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid
Reactant of Route 5
3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid
Reactant of Route 6
3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid

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